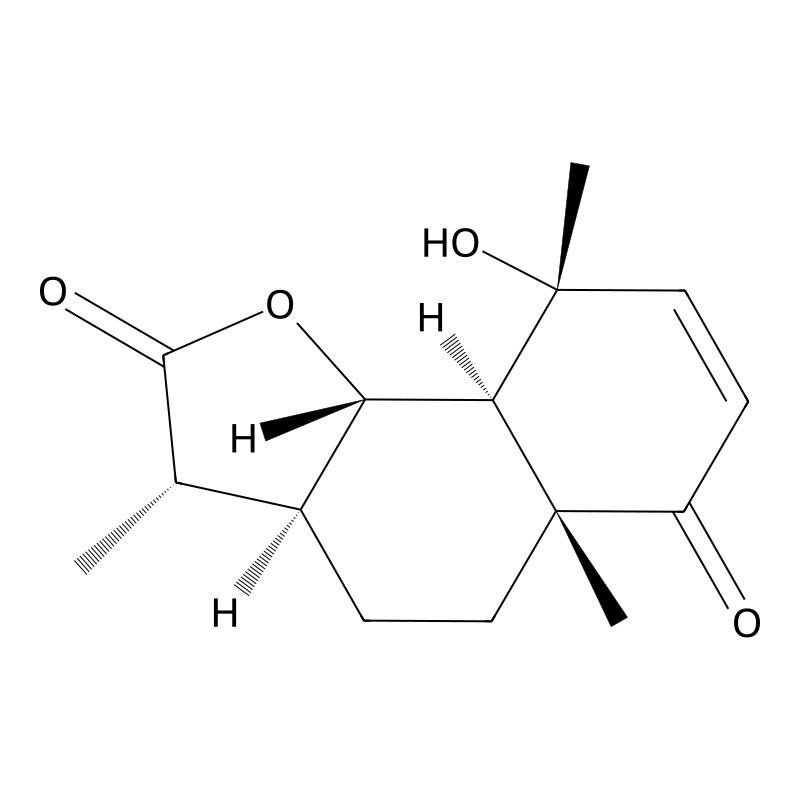Vulgarin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Vulgarin is a naturally occurring eudesmanolide sesquiterpene, primarily isolated from the plant Artemisia judaica. This compound is characterized by its unique structural features, including a lactone ring, which contribute to its biological activities. As a sesquiterpene, vulgarin plays a significant role in the plant's defense mechanisms and exhibits various pharmacological properties.
Vulgarin exhibits a wide range of biological activities, including anti-diabetic, anti-inflammatory, and cytotoxic effects [, ]. The exact mechanisms behind these activities are still under investigation, but researchers believe they are linked to the structure of the molecule. The α,β-unsaturated ketone group might be responsible for its cytotoxicity, while the lactone ring could be involved in its anti-inflammatory properties []. Additionally, vulgarin may interact with specific enzymes in the body, leading to its anti-diabetic effects [].
Vulgarin is a naturally occurring sesquiterpene lactone, a specific type of organic compound found in some plants, particularly in the genus Artemisia []. While its name might seem unusual, it's crucial to remember that scientific nomenclature doesn't always reflect the common language.
Research on vulgarin explores its potential applications in various fields, including:
Antidiabetic properties
Studies suggest vulgarin may enhance the effectiveness of existing diabetes medications like glibenclamide. When combined with glibenclamide in diabetic rats, vulgarin displayed promising results in improving blood sugar control []. Researchers believe this effect is linked to vulgarin's antioxidant properties and its ability to influence specific gene expressions in the liver [].
Anti-cancer potential
Early research indicates that vulgarin and its derivatives might possess anti-cancer properties. Studies have shown that novel derivatives of vulgarin exhibit cytotoxic activity against various cancer cell lines []. However, it's important to note that these are preliminary findings, and further research is needed to understand the potential therapeutic effects of vulgarin in humans.
Other potential applications
Aside from the areas mentioned above, ongoing research is exploring the potential applications of vulgarin in other areas such as:
Vulgarin undergoes several chemical transformations that enhance its utility in medicinal chemistry. One notable reaction involves refluxing vulgarin with iodine, leading to the formation of two novel derivatives. These derivatives were identified as naproxen methyl ester analogs through spectroscopic methods. The reaction mechanism is explained as a sigmatropic reaction involving a 1,3 shift, facilitating the opening of the lactone ring and allowing for scaffold hopping that improves binding affinity to cyclooxygenase-2 (COX-2) active sites .
Vulgarin exhibits significant biological activities, particularly in anti-inflammatory and anticancer domains. The original compound has shown cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer), HCT-116 (colon cancer), MCF-7 (breast cancer), and A-549 (lung cancer). The newly synthesized derivatives demonstrate even greater cytotoxicity compared to vulgarin and naproxen, indicating potential for therapeutic applications in oncology .
The synthesis of vulgarin can be approached through both natural extraction and synthetic methodologies. The extraction involves isolating the compound from Artemisia judaica, while synthetic methods may include biogenetic-type synthesis or microbial transformation. For instance, microbial transformation has been explored to produce metabolites from vulgarin, enhancing its functional profile .
Synthetic Pathways- Natural Extraction: Isolation from Artemisia judaica.
- Chemical Synthesis: Reflux with iodine to yield derivatives.
- Microbial Transformation: Utilizing microorganisms for biotransformation.
Vulgarin and its derivatives have diverse applications in pharmaceuticals, particularly as anti-inflammatory agents and potential anticancer drugs. Their ability to inhibit COX-2 makes them candidates for treating conditions like arthritis and other inflammatory diseases. Additionally, their cytotoxic properties against cancer cell lines position them as promising compounds in cancer therapy research .
Recent studies have focused on the interaction of vulgarin and its derivatives with biological targets such as COX-2. Molecular docking simulations indicate that the derivatives exhibit higher binding affinities compared to naproxen, suggesting enhanced efficacy in inhibiting COX-2 activity. The interaction profiles reveal that these compounds form crucial hydrogen bonds with active site residues, further supporting their potential therapeutic roles .
Several compounds share structural or functional similarities with vulgarin. These include:
| Compound | Type | Key Features |
|---|---|---|
| Naproxen | Nonsteroidal anti-inflammatory drug | Known for COX inhibition |
| Artemisinin | Sesquiterpene lactone | Antimalarial properties |
| Peroxyvulgarin | Derivative of vulgarin | Exhibits oxidative properties |
Uniqueness of Vulgarin
Vulgarin stands out due to its dual role as both an anti-inflammatory agent and a potential anticancer compound. Its unique structural modifications allow for enhanced biological activity compared to similar compounds like naproxen and peroxyvulgarin.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








